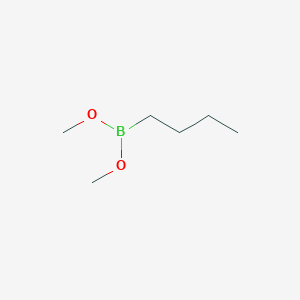

Boronic acid, butyl-, dimethyl ester

Description

Boronic acid, butyl-, dimethyl ester (C₆H₁₃BO₂) is an alkylboronic ester featuring a butyl group attached to a boron center and two methoxy groups as ester substituents. This compound belongs to the broader class of boronic esters, which are widely utilized in organic synthesis, catalysis, and materials science due to their reversible bonding with diols and tunable electronic properties . The dimethyl ester moiety enhances the compound’s stability compared to its boronic acid counterpart (butylboronic acid), making it suitable for applications requiring controlled reactivity, such as Suzuki-Miyaura cross-coupling reactions . Its hydrophobic butyl chain influences solubility and lipophilicity, which are critical for pharmaceutical and polymer applications .

Properties

CAS No. |

2117-94-4 |

|---|---|

Molecular Formula |

C6H15BO2 |

Molecular Weight |

130.00 g/mol |

IUPAC Name |

butyl(dimethoxy)borane |

InChI |

InChI=1S/C6H15BO2/c1-4-5-6-7(8-2)9-3/h4-6H2,1-3H3 |

InChI Key |

GHLVEDLOVFDBTO-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Boronic Acid, Ethyl-, Dimethyl Ester (C₄H₁₁BO₂) :

- Structure : Ethyl group instead of butyl.

- Properties : Lower molecular weight (101.94 g/mol vs. 129.98 g/mol for butyl analog), higher water solubility (log10WS = 1.66), and lower logP (0.787) due to the shorter alkyl chain .

- Comparison : The butyl analog’s longer alkyl chain increases hydrophobicity (predicted logP > 2.0), reducing water solubility but enhancing compatibility with organic solvents .

Pinacol Boronic Esters (e.g., Pinacol Phenylboronate) :

- Structure : Bulky pinacol (1,2-diol) ester instead of dimethyl groups.

- Properties : Higher steric hindrance and thermal stability. For example, pinacol esters exhibit slower hydrolysis rates compared to dimethyl esters under acidic conditions .

- Comparison : Dimethyl esters like butyl-, dimethyl ester are more reactive in transmetalation steps due to reduced steric bulk .

Glycol Boronic Esters (e.g., Ethylene Glycol Arylboronates) :

- Structure : Ethylene glycol diol ester.

- Properties : Conformationally restricted diol esters accelerate transmetalation in Suzuki reactions (21-fold rate increase vs. boronic acids) .

- Comparison : Dimethyl esters (e.g., butyl-, dimethyl ester) lack conformational rigidity but still enhance reaction rates compared to boronic acids (e.g., 21-fold rate increase for dimethyl arylboronates) .

Data Tables

Table 1: Physical Properties of Selected Boronic Esters

*Predicted based on ethyl analog data.

Table 2: Transmetalation Rate Constants in Suzuki-Miyaura Reactions

| Boron Source | Rate Constant (k, 10⁻³ s⁻¹) | Relative Rate vs. Boronic Acid |

|---|---|---|

| Arylboronic acid | 0.6 | 1.0× |

| Dimethyl arylboronate | 12.6 | 21× |

| Glycol arylboronate | 13.3 | 23× |

Data adapted from .

Q & A

Q. What is the role of dimethyl boronic esters in Suzuki-Miyaura cross-coupling reactions, and how do they compare to boronic acids?

Dimethyl boronic esters enhance transmetalation rates in Suzuki-Miyaura reactions due to their increased stability and optimized electronic properties. For example, dimethyl boronic esters exhibit a 21-fold rate acceleration compared to their boronic acid counterparts, as demonstrated in kinetic studies (Table 2, entry 10, ). This improvement arises from reduced steric hindrance and favorable electron-donating effects of the ester groups, which stabilize intermediates during catalysis. Researchers should prioritize ester derivatives for reactions requiring faster kinetics or milder conditions .

Q. How can researchers mitigate boroxine formation during mass spectrometry analysis of boronic acid derivatives?

Boronic acids often undergo dehydration/trimerization to boroxines, complicating MS analysis. To avoid this, derivatize boronic acids to esters using diols (e.g., 2,3-butanedione) or sugars, which block cyclization. For example, Haas et al. successfully characterized boronic ester peptides via ammonia chemical ionization, eliminating interference from boroxine artifacts (). MALDI-MS with arginine-specific labeling (e.g., using phenylboronic acid conjugates) further improves detection by stabilizing the boronate-diol complex .

Q. What synthetic strategies are effective for preparing boronic esters like butyl-dimethyl boronic ester?

Key methods include:

- Esterification of boronic acids with methanol under acidic conditions.

- Suzuki-Miyaura coupling of boronic esters with aryl halides, as shown in the synthesis of biphenyl derivatives (72% yield, ).

- Photochemical reactions using electron-donor–acceptor (EDA) complexes, which enable stereocontrolled synthesis under blue-light irradiation ( ).

Advanced Research Questions

Q. How does pH influence the binding affinity of boronic esters to diols in dynamic covalent systems?

The pKa of the boronic ester determines its binding equilibrium with diols. For catechol derivatives, optimal binding occurs at pH ~4 , while ethylene glycol requires pH >7 ( ). Fluorescence competitive assays using Alizarin Red S (ARS) reveal that lower pH destabilizes the boronate-diol complex (Table 2, ). Use the Benesi-Hildebrand method to calculate binding constants (Keq) and design pH-responsive materials like self-healing hydrogels .

Q. What methodologies enable the quantification of boronic ester-diol interaction dynamics in biomaterials?

Fluorescence spectroscopy with ARS as a competitive probe is a robust approach. By titrating ARS against boronic esters and measuring fluorescence quenching, researchers determine Keq values. For example, dopamine-terminated polymers show reduced binding constants compared to free dopamine, highlighting steric effects (). This method is critical for optimizing dynamic hydrogels for biomedical applications .

Q. How can boronic esters be integrated into self-healing polymers, and what factors dictate their reversibility?

Boronic esters form dynamic covalent bonds that enable self-healing in polyHIPEs (polymerized high internal phase emulsions). Key factors include:

- Diol cross-linker flexibility : Linear isocyanates improve bond reformation compared to rigid cyclical analogs ().

- Competitive exchange : Monofunctional diols (e.g., 1,3-propanediol) dissociate star polymers via boronate ester exchange, enabling tunable material lifetimes ( ). Applications include tissue scaffolds and adaptive coatings .

Q. What advanced analytical techniques resolve contradictions in boronic ester reactivity across different electronic environments?

Computational studies (DFT) paired with kinetic experiments clarify reactivity trends. For instance, both electron-deficient (catechol) and electron-rich (glycol) esters accelerate transmetalation, suggesting a multifactorial mechanism beyond electronic effects ( ). Use NMR spectroscopy to monitor boronate ester formation and X-ray crystallography to resolve steric contributions .

Methodological Recommendations

- Kinetic Analysis : Compare transmetalation rates using time-resolved NMR or HPLC ().

- Derivatization Protocols : Optimize diol selection (e.g., 2,3-butanedione vs. sugars) to balance ester stability and MS compatibility ().

- Binding Constant Determination : Apply fluorescence-based competitive assays for high-throughput screening of boronate-diol interactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.